5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is an organic compound with the molecular formula C11H11BrN2O4S. This compound is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a thioureido group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid typically involves the reaction of 2-amino-5-bromobenzoic acid with ethoxycarbonyl isothiocyanate. The reaction is carried out in acetonitrile at reflux temperature for about 5 hours. The product is then isolated by filtration as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thioureido group can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Can be carried out using acidic or basic conditions.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific redox reaction.
Scientific Research Applications
5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism by which 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The bromine atom and thioureido group may play roles in binding to proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: A precursor in the synthesis of 5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid.
Ethoxycarbonyl isothiocyanate: Another precursor used in the synthesis.
Other substituted benzoic acids: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to the combination of its bromine atom, ethoxycarbonyl group, and thioureido group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-2-(ethoxycarbonylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S/c1-2-18-11(17)14-10(19)13-8-4-3-6(12)5-7(8)9(15)16/h3-5H,2H2,1H3,(H,15,16)(H2,13,14,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLGIVNMFKHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.